2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester
Overview
Description
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester (BMPMPAEE) is an organic compound that has been studied for its potential applications in various scientific research areas. BMPMPAEE is a derivative of propionic acid, and its structure consists of a bromomethyl group linked to a phenyl group, which is further linked to a methyl group and an ethyl ester. It is a colorless solid and has a molar mass of 279.2 g/mol.
Scientific Research Applications
Reactivity and Synthesis
- The reactivity of compounds similar to 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester, such as 2-phenylazocrotonic acid ethyl and methyl ester, has been explored. These compounds demonstrate reactivity with ozone, hydrogen, and hydrochloric acid, leading to the formation of specific pyrazolone derivatives (Alphen, 2010).
- Efficient synthesis methods have been developed for compounds related to this compound. For instance, the synthesis of siloxy-benzocyclooctenes involved the monoalkylation of malonic acid diethyl ester with 1,2-bis-bromomethyl-benzene (Fakhri & Yousefi, 2000).
Synthetic Applications
- The synthesis of 2-(4-bromomethylphenyl) propionic acid and its ester has been achieved through specific reactions involving methylation, hydrolysis, and bromide reaction, demonstrating the versatility of this compound in synthetic applications (Qing-rong, 2011).
- In the domain of organic chemistry, the application of similar compounds in the synthesis of quinolinic acid-phenyl ether and thioether via a one-step synthesis method has been documented. This showcases the potential use of this compound in similar synthetic pathways (Wen-tao, 2007).
Molecular Docking and Inhibitory Studies
- Related compounds have been synthesized and evaluated for their in vitro inhibitory activity on enzymes like soybean lipoxygenase. This suggests potential applications in biochemical and pharmacological research, focusing on enzyme inhibition (Vinayagam et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is a key component in the formation of carbon-carbon bonds .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through two main steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s action primarily affects the SM cross-coupling pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules . The downstream effects of this pathway include the creation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on the use of mild and functional group tolerant reaction conditions . Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , suggesting that it may be resistant to degradation in various environmental conditions.
Properties
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)11-7-5-10(9-14)6-8-11/h5-8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKUWQBZLJGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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